molecular formula C19H35ClN2O5S B1264767 Mirincamycin CAS No. 31101-25-4

Mirincamycin

Katalognummer B1264767
CAS-Nummer: 31101-25-4
Molekulargewicht: 439 g/mol
InChI-Schlüssel: UFFIWDQGZCWMIU-SRXGULELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mirincamycin is a lincosamide antibiotic that has shown potential as a treatment for multidrug-resistant falciparum malaria . It is a synthetically-produced antibiotic similar to clindamycin .


Synthesis Analysis

Mirincamycin has been studied for its anti-malarial potential, particularly in combination with other drugs such as tafenoquine (TQ), dihydroartemisinin (DHA), and chloroquine (CQ) . It has shown additive to synergistic interaction profiles with these potential partner drugs .


Molecular Structure Analysis

The molecular formula of Mirincamycin is C19H35ClN2O5S . Its molecular weight is 439.01 .


Chemical Reactions Analysis

Mirincamycin has been evaluated for its interaction profiles with potential partner drugs in continuous culture and field isolates . The interaction analysis showed additive to synergistic interaction profiles with these potential partner drugs .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Mirincamycin has been studied for its antimalarial properties. One study found that mirincamycin's cis and trans isomers exhibit higher in vitro activity against Plasmodium falciparum clinical isolates than comparator drugs clindamycin and doxycycline, suggesting its potential for further clinical development in malaria treatment (Held, Westerman, Kremsner, & Mordmüller, 2009). Another study evaluated mirincamycin for its anti-relapse activity in the Plasmodium cynomolgi sporozoite-infected Rhesus monkey model, finding it effective against early liver stages of Plasmodium berghei in mice but not against dormant liver stages in Rhesus monkeys, indicating its limited potential as a clinical anti-relapse agent (Fracisco et al., 2014).

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of mirincamycin isomers were assessed in healthy rhesus monkeys. The study found slight differences in oral bioavailability between cis-mirincamycin and trans-mirincamycin, with both showing significant antimalarial activity. This research supports the ongoing development of mirincamycin as a potential treatment for malaria (Khemawoot et al., 2011).

Interaction with Potential Partner Drugs

Mirincamycin was also investigated for its interaction with potential partner drugs for malaria treatment, such as tafenoquine, dihydroartemisinin, and chloroquine. The results showed additive to synergistic interaction profiles, indicating that mirincamycin combinations could be promising for therapy and prophylaxis of multidrug-resistant falciparum malaria (Starzengruber et al., 2014).

Wirkmechanismus

Mirincamycin is a protein biosynthesis inhibitor . It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth .

Safety and Hazards

Mirincamycin can cause serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment and to wear eye protection/face protection when handling it .

Zukünftige Richtungen

Mirincamycin combinations may be promising candidates for further clinical investigations in the therapy and prophylaxis of multidrug-resistant falciparum malaria or in combination with 4 or 8-aminoquinolines for the treatment and relapse prevention of vivax malaria .

Eigenschaften

IUPAC Name

(2S)-N-[(1R,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11?,12+,13+,14+,15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFIWDQGZCWMIU-SRXGULELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C[C@H](NC1)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043385
Record name Mirincamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31101-25-4
Record name Mirincamycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031101254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirincamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirincamycin
Reactant of Route 2
Mirincamycin
Reactant of Route 3
Reactant of Route 3
Mirincamycin
Reactant of Route 4
Mirincamycin
Reactant of Route 5
Mirincamycin
Reactant of Route 6
Mirincamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.